3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
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Overview
Description
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a compound known for its significant antitumor activity. It is structurally related to temozolomide, a well-known chemotherapeutic agent used in the treatment of glioblastoma and anaplastic astrocytoma . This compound has shown promising results in inhibiting the growth of various human solid tumors and leukemia cell lines .
Preparation Methods
The synthesis of 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One common method includes the reaction of 5-aminoimidazole-4-carboxamide with methyl isocyanate, followed by cyclization and oxidation reactions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are often evaluated for their biological activity to identify the most potent derivatives .
Scientific Research Applications
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its conversion to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation . MTIC further decomposes to form 5-aminoimidazole-4-carboxamide and a methyldiazonium ion . The methyldiazonium ion methylates the guanine bases in DNA, leading to DNA damage and subsequent cell death . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT), which is a key factor in tumor resistance to this compound .
Comparison with Similar Compounds
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Temozolomide: A closely related compound with similar antitumor activity.
Dacarbazine: Another chemotherapeutic agent that requires metabolic activation to generate its active form.
Other imidazotetrazines: Various derivatives of imidazotetrazine have been synthesized and evaluated for their antitumor activity.
These compounds share structural similarities but differ in their pharmacokinetic properties and specific applications in cancer therapy .
Properties
Molecular Formula |
C6H8N6O2 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
InChI |
InChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13) |
InChI Key |
UGSFFQBJZZJCAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2NN1)C(=O)N |
Origin of Product |
United States |
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